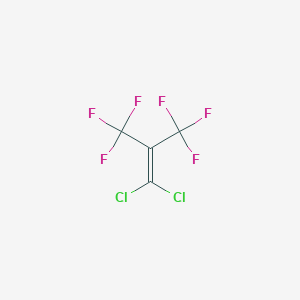
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is an organofluorine compound with the molecular formula C4H2Cl2F6. This compound is characterized by the presence of both chlorine and fluorine atoms, making it a halogenated hydrocarbon. It is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene can be synthesized through the fluorination and dehydrohalogenation of 1,1,1,3,3-pentachloropropane . The reaction typically involves the use of hydrogen fluoride as a fluorinating agent under controlled conditions to replace chlorine atoms with fluorine atoms.
Industrial Production Methods
The industrial production of this compound involves large-scale fluorination processes, where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as distillation and purification to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions or amines, can replace chlorine atoms.
Catalysts: Often used to facilitate the reactions, such as palladium or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while addition reactions can lead to the formation of various adducts.
Aplicaciones Científicas De Investigación
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Studied for its potential effects on biological systems, although its use is limited due to its reactivity.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials due to its unique properties
Mecanismo De Acción
The mechanism of action of 1,1-dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include:
Electrophilic Addition: The compound can add to nucleophilic sites in molecules.
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)propane: Similar in structure but differs in the position of chlorine atoms.
1,1-Dichloro-2,2,2-trifluoroethane: Shares the dichloro-trifluoro motif but has a different carbon backbone.
1,1,2-Trichloro-3,3,3-trifluoropropene: Another halogenated hydrocarbon with similar properties.
Uniqueness
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and chemical properties. This makes it valuable in specialized industrial and research applications.
Propiedades
Fórmula molecular |
C4Cl2F6 |
|---|---|
Peso molecular |
232.94 g/mol |
Nombre IUPAC |
1,1-dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene |
InChI |
InChI=1S/C4Cl2F6/c5-2(6)1(3(7,8)9)4(10,11)12 |
Clave InChI |
RVRJTLBVIRWMLZ-UHFFFAOYSA-N |
SMILES canónico |
C(=C(Cl)Cl)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B11715557.png)
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)
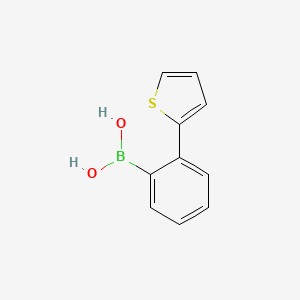
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile](/img/structure/B11715576.png)

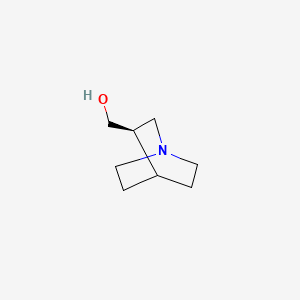

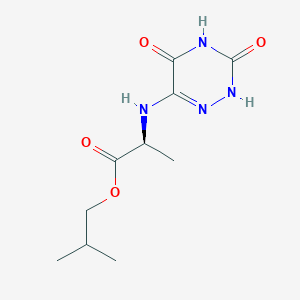
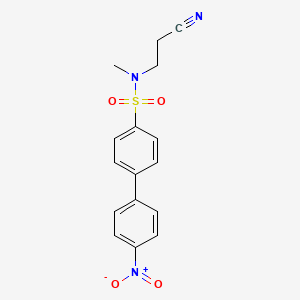
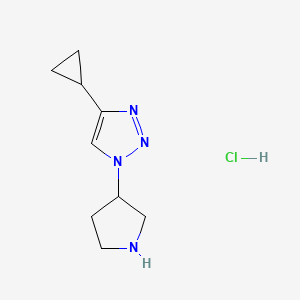
![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)
![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)
